molecular formula C9H6BrIN2 B13672432 5-(Bromomethyl)-8-iodoquinoxaline

5-(Bromomethyl)-8-iodoquinoxaline

Cat. No.: B13672432
M. Wt: 348.97 g/mol
InChI Key: SBGWTWASBHBUFG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-8-iodoquinoxaline: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and iodo substituents on the quinoxaline core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.

    Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

  • 5-Bromoquinoxaline
  • 8-Iodoquinoxaline
  • 5-(Chloromethyl)-8-iodoquinoxaline

Comparison: 5-(Bromomethyl)-8-iodoquinoxaline is unique due to the presence of both bromomethyl and iodo groups, which can significantly alter its reactivity and biological activity compared to its analogs. The combination of these substituents may provide enhanced properties for specific applications in research and industry.

Properties

Molecular Formula

C9H6BrIN2

Molecular Weight

348.97 g/mol

IUPAC Name

5-(bromomethyl)-8-iodoquinoxaline

InChI

InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2

InChI Key

SBGWTWASBHBUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CBr)N=CC=N2)I

Origin of Product

United States

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